molecular formula C14H16N4O B11860537 4-(4-Methylpiperazin-1-yl)quinazoline-6-carbaldehyde CAS No. 648449-15-4

4-(4-Methylpiperazin-1-yl)quinazoline-6-carbaldehyde

Cat. No.: B11860537
CAS No.: 648449-15-4
M. Wt: 256.30 g/mol
InChI Key: RFRQLWQQUVQUPH-UHFFFAOYSA-N
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Description

4-(4-Methylpiperazin-1-yl)quinazoline-6-carbaldehyde is a heterocyclic compound that contains both quinazoline and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperazin-1-yl)quinazoline-6-carbaldehyde typically involves the reaction of quinazoline derivatives with 4-methylpiperazine. One common method involves the use of 6-bromo-4-chloroquinazoline as a starting material, which undergoes nucleophilic substitution with 4-methylpiperazine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperazin-1-yl)quinazoline-6-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The quinazoline ring can undergo electrophilic substitution reactions, particularly at positions 5 and 7, using reagents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: 4-(4-Methylpiperazin-1-yl)quinazoline-6-carboxylic acid.

    Reduction: 4-(4-Methylpiperazin-1-yl)quinazoline-6-methanol.

    Substitution: Various halogenated or nitro-substituted derivatives of the quinazoline ring.

Scientific Research Applications

4-(4-Methylpiperazin-1-yl)quinazoline-6-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperazin-1-yl)quinazoline-6-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking cell cycle progression and inducing apoptosis in cancer cells . The compound’s structure allows it to fit into the binding pockets of these targets, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperazin-1-yl)quinazoline-6-carboxylic acid
  • 4-(4-Methylpiperazin-1-yl)quinazoline-6-methanol
  • 6-bromo-4-(4-methylpiperazin-1-yl)quinazoline

Uniqueness

4-(4-Methylpiperazin-1-yl)quinazoline-6-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its aldehyde group allows for further chemical modifications, making it a versatile intermediate in the synthesis of various derivatives.

Properties

CAS No.

648449-15-4

Molecular Formula

C14H16N4O

Molecular Weight

256.30 g/mol

IUPAC Name

4-(4-methylpiperazin-1-yl)quinazoline-6-carbaldehyde

InChI

InChI=1S/C14H16N4O/c1-17-4-6-18(7-5-17)14-12-8-11(9-19)2-3-13(12)15-10-16-14/h2-3,8-10H,4-7H2,1H3

InChI Key

RFRQLWQQUVQUPH-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)C=O

Origin of Product

United States

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